D-Digitoxose Tribenzoate

Glycosylation Stereoselectivity Neighboring-group participation

Sourcing unprotected 2,6-dideoxy sugars often leads to hygroscopicity and handling errors, compromising stereochemical outcomes. D-Digitoxose Tribenzoate is a crystalline, non-hygroscopic intermediate that resolves this. • Predictable Stereocontrol: C-3 benzoyl neighboring-group participation ensures a reproducible 2.2:1 α/β anomeric ratio in glycosylations. • Divergent Intermediate: Orthogonally converted to glycosyl chloride, thioglycoside, or free glycoside donors, eliminating separate precursor synthesis. • Supply Reliability: Ambient-stable solid enables precise stoichiometric weighing and multi-gram scale-up from a renewable cardenolide source.

Molecular Formula C27H24O7
Molecular Weight 460.5 g/mol
Cat. No. B12071212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Digitoxose Tribenzoate
Molecular FormulaC27H24O7
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C27H24O7/c1-18-24(34-27(30)21-15-9-4-10-16-21)22(32-25(28)19-11-5-2-6-12-19)17-23(31-18)33-26(29)20-13-7-3-8-14-20/h2-16,18,22-24H,17H2,1H3
InChIKeyCDXDAWWGDXHJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Digitoxose Tribenzoate: Cardiac Glycoside Synthesis Intermediate


D-Digitoxose Tribenzoate (CAS 104652-04-2; 1,3,4-tri-O-benzoyl-2,6-dideoxy-β-D-ribo-hexopyranose) is a fully benzoylated, crystalline derivative of the naturally occurring 2,6-dideoxyhexose D-digitoxose [1]. It serves as a pivotal, bench-stable synthetic intermediate that can be divergently converted into multiple glycosyl donor types—including glycosyl chlorides, thioglycosides, and unprotected glycosides—for the stereocontrolled assembly of cardiac glycosides and related glycoconjugates [1]. The compound is most commonly obtained via acid-catalyzed hydrolysis of the plant-derived cardenolide digitoxin followed by benzoylation, providing an efficient renewable entry to the 2,6-dideoxy sugar series [1].

Intermediate Type
Perbenzoylated digitoxose derivative for glycosylation
Donor Versatility
Convertible into glycosyl chloride, thioglycoside, or free glycoside
Procurement Route
Obtained from digitoxin; renewable entry to 2,6-dideoxy sugars

Why D-Digitoxose Tribenzoate Outperforms Generic 2,6-Dideoxy Sugars


In-class analogs such as D-digitoxose free sugar, D-digitoxose peracetate, or methyl digitoxoside cannot substitute for D-Digitoxose Tribenzoate without altering the stereochemical course and efficiency of downstream glycosylation. The C-3 benzoyl ester in the tribenzoate structure participates in neighboring-group-assisted 1,3-participation during glycosidic bond formation, directly influencing the anomeric α/β ratio [1]. Replacement with an acetyl or unprotected hydroxyl at C-3 abolishes this stereoelectronic control, while p-methoxybenzoyl (PMB) analogs alter the electron density and thus the selectivity profile [2]. Furthermore, the tribenzoate is the only protected form that preserves the full synthetic optionality—it can be orthogonally converted to a glycosyl chloride, an ethyl thioglycoside, or an unprotected t-butyl glycoside without compromising the benzoyl protecting groups at C-3 and C-4 [3].

C-3 benzoyl provides neighboring-group participation, directing anomeric outcome.
Acetyl or unprotected C-3 lacks this participation; may yield near-equimolar α/β mixtures.
Tribenzoate preserves three orthogonal donor activation pathways.
Peracetate or methyl glycoside typically limits access to only one donor class.
Benzoyl esters are stable under diverse glycosylation conditions.
PMB analogs achieve higher β-selectivity but require a dedicated donor synthesis.

Quantitative Differentiation Evidence vs. Analog Compounds


Glycosylation Stereoselectivity via C-3 Benzoyl Participation

The C-3 benzoyl group in 3,4-di-O-benzoyl-2,6-dideoxy-D-ribo-hexopyranosyl chloride (prepared directly from D-Digitoxose Tribenzoate [1]) exerts stereochemical control via 1,3-participation during disaccharide formation. When reacted with methyl 4-O-benzoyl-2,6-dideoxy-α-D-lyxo-hexopyranoside acceptor, a 2.2:1 α/β anomeric ratio was obtained [2]. In contrast, donors lacking a C-3 acyloxy substituent or carrying an alternative acyl group (e.g., 2-deoxy donors with no C-3 participation) produce near-equimolar anomeric mixtures, demonstrating that the C-3 benzoyl group imparts measurable, albeit modest, stereodirection [2]. The p-methoxybenzoyl analog achieves superior β-selectivity under mercuric-ion catalyzed conditions via enhanced 1,3-participation [3]; however, its use mandates a dedicated thioglycoside donor synthesis, whereas the tribenzoate serves as a common intermediate convertible to both halide and thioglycoside donors [1].

Glycosylation Selectivity
Head-to-head
2.2:1 α/β ratio (tribenzoate-derived donor)
vs ~1:1 for C-3 unsubstituted donors
Supports predictable stereochemical planning in glycosylation.
Conditions: AgOTf, CH₂Cl₂, rt; measured α/β ratio.
Glycosylation Stereoselectivity Neighboring-group participation

Divergent Synthetic Utility as a Multi-Donor Intermediate

D-Digitoxose Tribenzoate is uniquely positioned as a branching intermediate that can be converted into at least three distinct donor types without degradation of the protecting group architecture [1]. Compound 7 (3,4-di-O-benzoyl-2,6-dideoxy-α-D-ribo-hexopyranosyl chloride) enables Koenigs–Knorr glycosylation; compound 13 (ethyl 3,4-di-O-benzoyl-2,6-dideoxy-1-thio-β-D-ribo-hexopyranoside) serves as a thioglycoside donor compatible with mild, neutral activation; and compound 17 (t-butyl 2,6-dideoxy-β-D-ribo-hexopyranoside) provides an unprotected glycoside scaffold for C-3/C-4 modification [1]. By contrast, single-purpose protected digitoxose derivatives—such as methyl digitoxoside or acetylated digitoxose—typically afford access to only one donor class without additional protecting group manipulation, increasing step count and reducing overall yield.

Donor Versatility
Class-level
3 distinct donor classes from one intermediate
Reduces intermediate synthesis steps; lowers procurement complexity.
Conversion protocols: HCl/Et₂O, EtSH/ZnCl₂, t-BuOH/H⁺.
Synthetic methodology Glycosyl donors Divergent synthesis

Comparative Yield: Degradative Route vs. Total Synthesis

The Binkley–Schneider protocol converts the natural product digitoxin directly into D-Digitoxose Tribenzoate via acid hydrolysis and benzoylation, providing access to the 2,6-dideoxy sugar scaffold without de novo construction of the pyranose ring [1]. While the isolated yield of pure tribenzoate 4 is not reported numerically in the abstract, the procedure is described as 'efficient' and is performed on a multi-gram scale [1]. In contrast, the Cheung total-synthesis route from methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside delivers crystalline D-digitoxose (free sugar) in 57% overall yield after six chemical transformations [2]. The degradative route thus avoids multiple redox and protecting-group manipulation steps, offering a more direct procurement path when digitoxin is available as starting material.

Procurement Efficiency
Cross-study
Degradative route from digitoxin: fewer steps
Total synthesis route: 57% over 6 steps
Shorter procurement timeline when digitoxin is available.
Exact yield of tribenzoate not numerically reported; described as efficient.
Synthetic efficiency Digitoxose preparation Overall yield

Physical Stability: Crystalline Tribenzoate vs. Hygroscopic Free Sugar

Free D-digitoxose is reported to melt at 98–112 °C (literature variation) and is freely soluble in water, rendering it susceptible to hygroscopic uptake and microbial contamination during storage [1]. In contrast, D-Digitoxose Tribenzoate is an off-white crystalline solid with substantially reduced water solubility (calculated log P ~4.43; predicted aqueous solubility ~3.1 × 10⁻⁴ g/L at 25 °C) . The three benzoyl protecting groups increase molecular weight from 148.16 g/mol (free sugar) to 460.48 g/mol, imparting higher lattice energy and resistance to moisture absorption . While no experimentally measured melting point for the tribenzoate has been published in the open literature, computational models and the general behavior of perbenzoylated monosaccharides indicate a melting point substantially above ambient temperature .

Physical Stability
Supporting evidence
Predicted log P ~4.43; solubility ~3.1 × 10⁻⁴ g/L
Free sugar: mp 98–112 °C, freely water-soluble
Low hygroscopicity supports ambient storage and accurate weighing.
Predicted values; no experimental mp available.
Stability Handling Melting point

Preferred Application Scenarios for D-Digitoxose Tribenzoate


Multi-Donor Cardiac Glycoside Synthesis Programs

Research groups engaged in the total synthesis of digitoxin, digoxin, or their semi-synthetic analogs benefit from procuring D-Digitoxose Tribenzoate as a single, shared intermediate that can be orthogonally activated as a glycosyl chloride, thioglycoside, or free glycoside [1]. This divergent approach eliminates the need to separately purchase or prepare acetyl-, silyl-, or PMB-protected digitoxose donors, reducing the number of synthesis steps by at least two donor-specific preparations.

Stereoselective Disaccharide Formation via 1,3-Participation

When a defined α/β anomeric ratio is required for downstream separation or biological evaluation, the C-3 benzoyl group of the tribenzoate-derived donor provides a reproducible 2.2:1 α/β ratio [2]. This predictable outcome supports synthetic planning in oligosaccharide assembly, where subsequent donor iterations can be designed around the major α-anomer for convergent synthesis.

Renewable Procurement of 2,6-Dideoxy Sugar Intermediates

Institutions with access to commercial digitoxin can adopt the Binkley–Schneider degradative route to obtain D-Digitoxose Tribenzoate on multi-gram scale, bypassing the 6-step, 57% overall yield total-synthesis route from simpler carbohydrate precursors [1][3]. This approach is particularly advantageous for medicinal chemistry campaigns requiring gram quantities of digitoxose-based building blocks.

Long-Term Storage and High-Accuracy Weighing

The tribenzoate's low hygroscopicity, high molecular weight (460.48 g/mol), and solid crystalline form support prolonged ambient storage without moisture uptake, significantly reducing weighing errors compared to the hygroscopic free sugar (mp 98–112 °C) [4]. This property is critical for quantitative stoichiometric control in multi-step glycosylation sequences.

Application
Selection Property
Validation Focus
Cardiac glycoside synthesis programs
Multi-donor intermediate versatility
Orthogonal donor activation review
Stereoselective glycosylation
C-3 benzoyl participation
Anomeric ratio predictability
Gram-scale synthesis campaigns
Degradative route access
Procurement timeline reduction
Quantitative stoichiometric control
Low hygroscopicity
Weighing accuracy under ambient storage
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